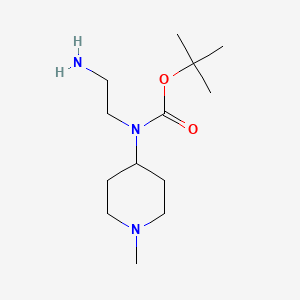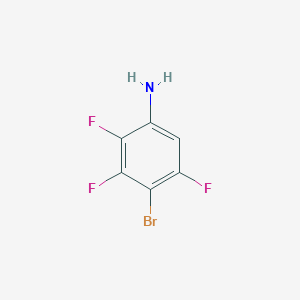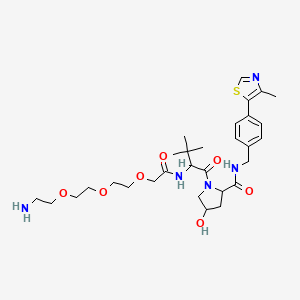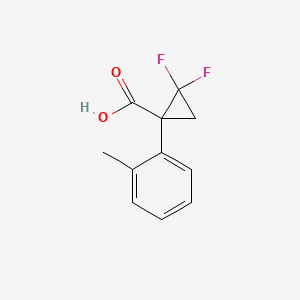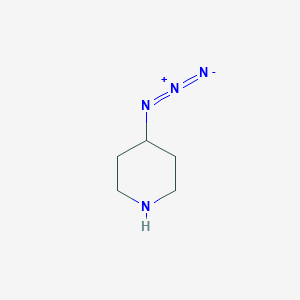
4-Azidopiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azidopiperidine is a chemical compound characterized by a piperidine ring with an azide group attached to the fourth carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidopiperidine typically involves the introduction of an azide group to a piperidine ring. One common method is the reaction of piperidine with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 4-Azidopiperidine undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reagents like phosphines in a Staudinger reduction.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Reduction: Phosphines (e.g., triphenylphosphine) in the presence of water.
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Click Chemistry: Copper(I) catalysts in the presence of alkynes.
Major Products:
Reduction: Piperidine derivatives with primary amine groups.
Substitution: Various substituted piperidines depending on the nucleophile used.
Click Chemistry: Triazole derivatives.
科学研究应用
4-Azidopiperidine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex molecules, particularly in the creation of nitrogen-containing compounds.
Bioconjugation: The azide group allows for efficient attachment of biomolecules, making it useful in the development of bioconjugates for research and therapeutic purposes.
Medicinal Chemistry: Investigated as a starting material for the synthesis of novel drug candidates, particularly those targeting the central nervous system.
Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.
作用机制
The mechanism of action of 4-Azidopiperidine largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various functional groups to biomolecules. In medicinal chemistry, the compound’s piperidine ring can interact with biological targets, potentially modulating their activity.
相似化合物的比较
4-Aminopiperidine: Similar structure but with an amine group instead of an azide.
4-Nitropiperidine: Contains a nitro group, offering different reactivity and applications.
4-Hydroxypiperidine: Features a hydroxyl group, making it more hydrophilic and reactive in different contexts.
Uniqueness: 4-Azidopiperidine is unique due to its azide group, which provides high reactivity in click chemistry and other synthetic applications. This makes it a versatile building block in organic synthesis and a valuable tool in bioconjugation and medicinal chemistry.
属性
分子式 |
C5H10N4 |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
4-azidopiperidine |
InChI |
InChI=1S/C5H10N4/c6-9-8-5-1-3-7-4-2-5/h5,7H,1-4H2 |
InChI 键 |
PKSJRBYCXQPZHB-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


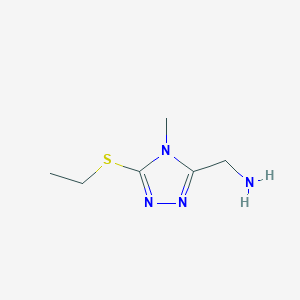
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
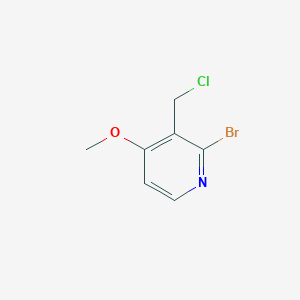
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
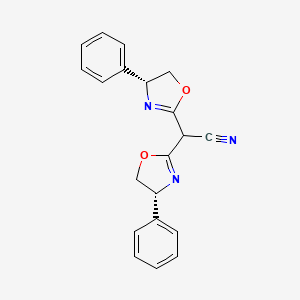
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
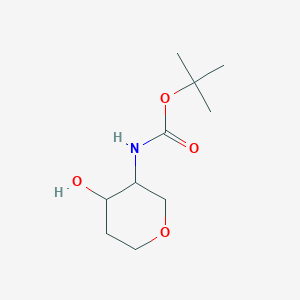
![4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
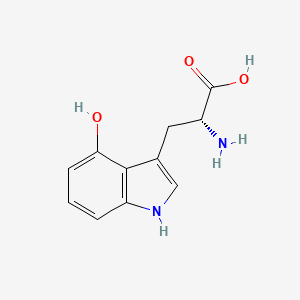
![3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647866.png)
